

A Comparative Analysis of Lesogaberan for Gastroesophageal Reflux Disease

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Compound of Interest

Compound Name: *Lesogaberan*

Cat. No.: *B1674770*

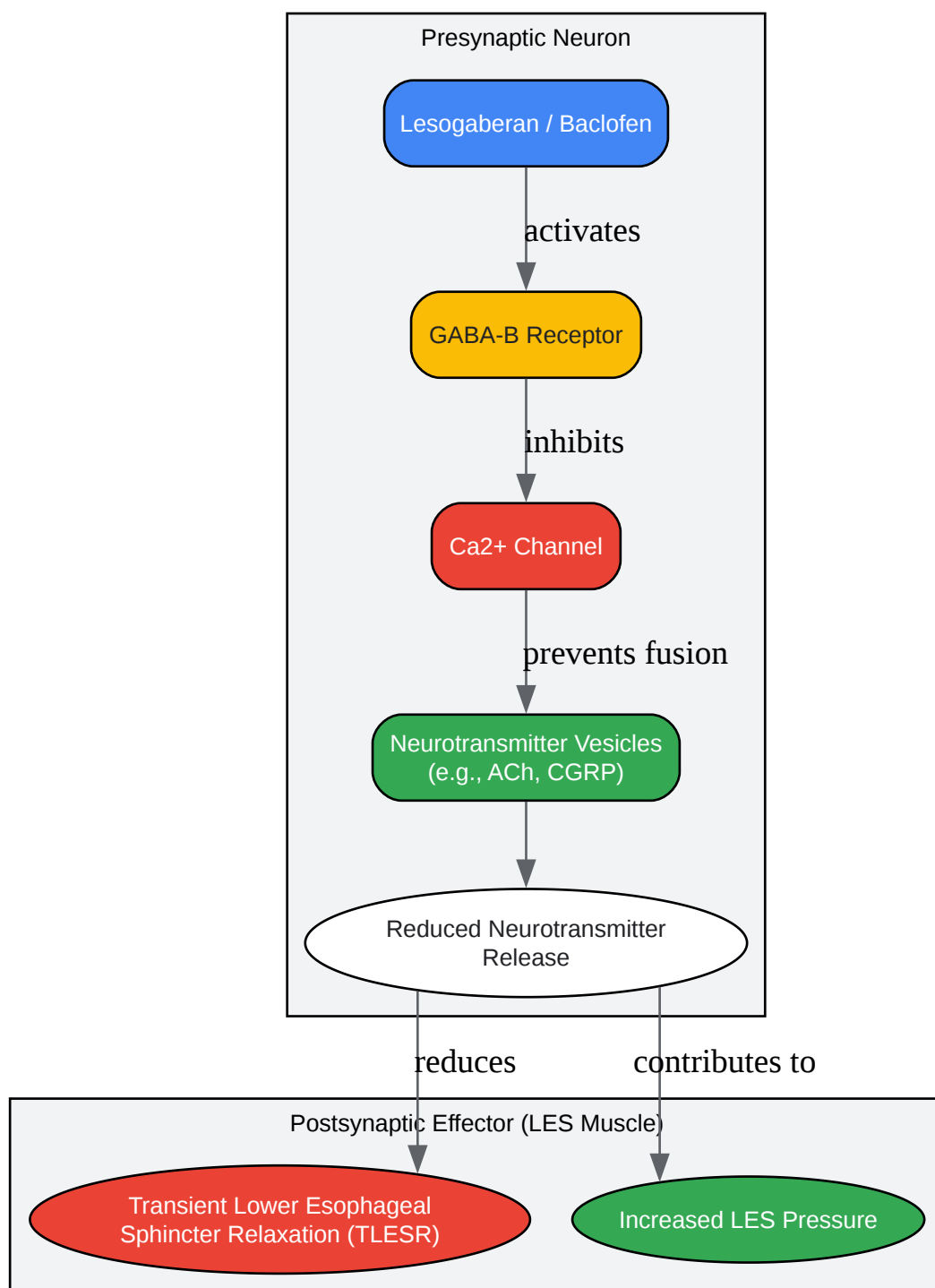
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Lesogaberan**, a selective GABA-B receptor agonist, with other therapeutic options for Gastroesophageal Reflux Disease (GERD), primarily focusing on its role as an add-on therapy for patients with persistent symptoms despite treatment with proton pump inhibitors (PPIs). The information is compiled from clinical trial data to support research and development in the field of gastroenterology.

Mechanism of Action and Therapeutic Rationale

Lesogaberan (AZD3355) is a peripherally acting GABA-B receptor agonist designed to target a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations (TLESRs).^{[1][2][3]} Unlike traditional acid-suppressive therapies such as PPIs, **Lesogaberan** aims to reduce the frequency of reflux events themselves. By activating GABA-B receptors, it inhibits the efferent nerves that trigger TLESRs, thereby strengthening the barrier function of the lower esophageal sphincter (LES).^{[4][5]} This mechanism is shared with baclofen, another GABA-B agonist; however, **Lesogaberan** was specifically developed to have limited central nervous system penetration, with the goal of reducing the CNS-related side effects associated with baclofen.



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Caption: Signaling pathway of **Lesogaberan** in reducing TLESRs.

Head-to-Head Clinical Trial Data

Clinical research on **Lesogaberan** has primarily focused on its efficacy as an add-on therapy in patients who are partially responsive to PPIs. The pivotal study in this context is a Phase IIb, randomized, double-blind, placebo-controlled trial (NCT01005251).

Efficacy of Lesogaberan as Add-on Therapy to PPIs

The primary endpoint of this study was the proportion of patients experiencing a therapeutic response, defined as having at least three additional days per week with no more than mild GERD symptoms compared to baseline.

Treatment Group (in addition to PPI)	Dose (twice daily)	Number of Patients	Responder Rate (%)	p-value vs. Placebo (one-sided)
Placebo	-	-	17.9%	-
Lesogaberan	60 mg	-	20.9%	NS
Lesogaberan	120 mg	-	25.6%	NS
Lesogaberan	180 mg	-	23.5%	NS
Lesogaberan	240 mg	-	26.2%	< 0.1

Data sourced from a Phase IIb clinical trial.

NS: Not Significant

While a statistically significant difference was observed at the highest dose (240 mg), the absolute increase in responder rate compared to placebo was modest.

Effects on Esophageal Physiology

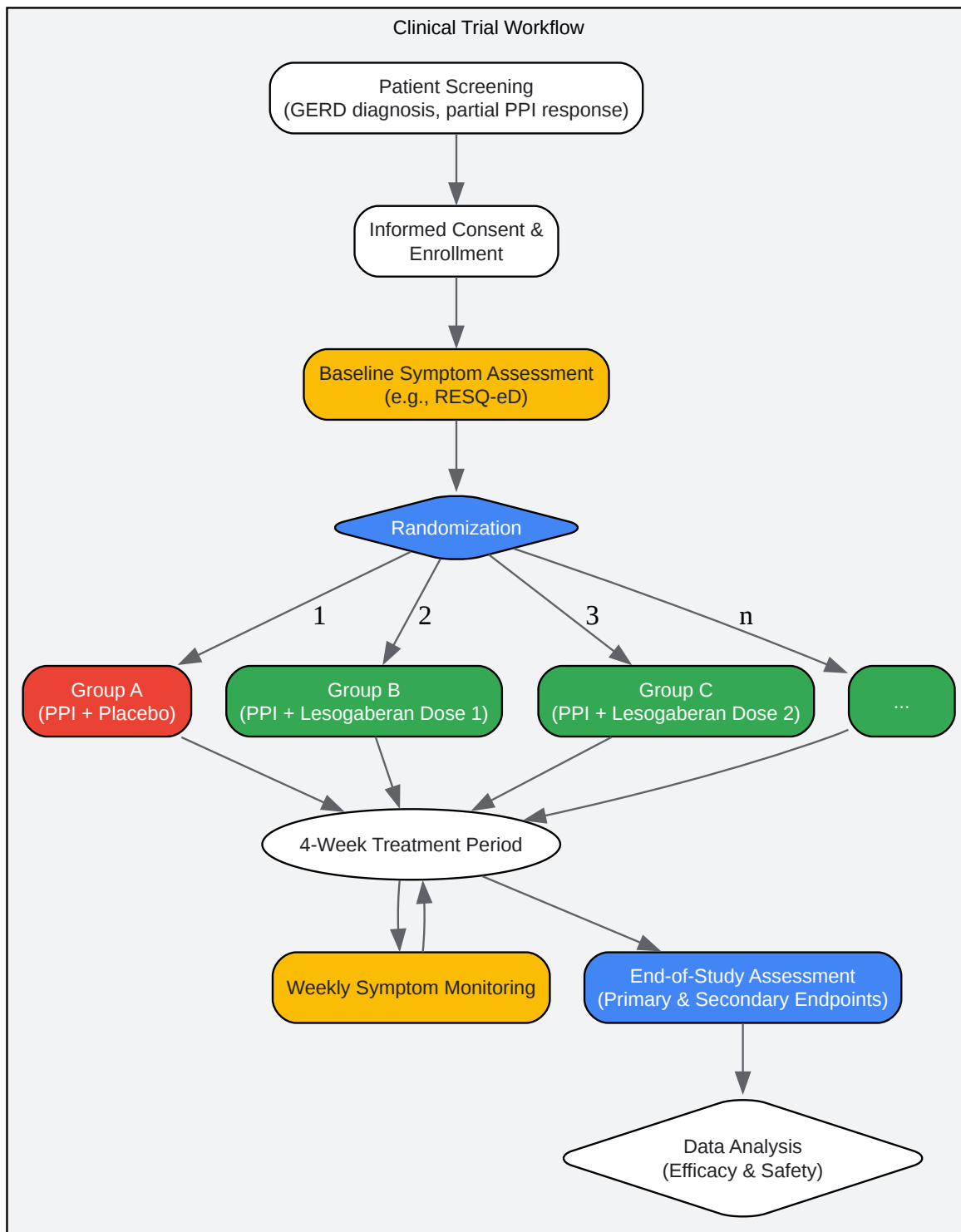
Earlier studies provided insights into the physiological effects of **Lesogaberan** on esophageal function in GERD patients already on PPI therapy.

Parameter	Treatment (65 mg BID)	Outcome vs. Placebo
Number of Reflux Events (24h)	Lesogaberan	~35% reduction
Number of TLESRs (3h postprandial)	Lesogaberan	25% reduction
Lower Esophageal Sphincter (LES) Pressure	Lesogaberan	28% increase
Data from a randomized, double-blind, placebo-controlled, crossover study.		

Experimental Protocols

Phase IIb Efficacy and Safety Study (NCT01005251)

- Study Design: A randomized, double-blind, placebo-controlled, multi-center, parallel-group study.
- Participant Population: 661 patients with a history of GERD for at least 6 months and a partial response to at least 4 weeks of stable, optimized PPI therapy.
- Intervention: Patients were randomized to receive one of four doses of **Lesogaberan** (60, 120, 180, or 240 mg twice daily) or a placebo, as an add-on to their ongoing PPI treatment for 4 weeks.
- Primary Outcome Measures: The primary efficacy endpoint was the proportion of responders, defined as patients reporting an average of three or more additional days per week with no more than mild GERD symptoms during the treatment period compared to baseline, as measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).
- Secondary Outcome Measures: Assessment of individual GERD symptoms (e.g., heartburn, regurgitation, burping), safety, and tolerability.



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Caption: Workflow of a typical GERD add-on therapy clinical trial.

Safety and Tolerability

Lesogaberan was generally well-tolerated in clinical trials. The most frequently reported adverse events included headache and paresthesia. A noteworthy safety finding was the occurrence of reversible elevated alanine transaminase (ALT) levels in a small number of patients receiving **Lesogaberan**, which resolved after discontinuation of the treatment.

Comparison with Other GERD Treatments

- vs. PPIs (Monotherapy): **Lesogaberan** was studied as an add-on to PPIs, not as a replacement. This positions it as a potential second-line agent for the 20-30% of GERD patients who do not fully respond to PPIs alone. The rationale is to address a different underlying mechanism (TLESRs) that is not targeted by acid suppression.
- vs. Baclofen: Baclofen, another GABA-B agonist, has demonstrated efficacy in reducing TLESRs and reflux episodes. However, its clinical utility is often limited by central nervous system side effects such as drowsiness and dizziness. **Lesogaberan** was developed to be a peripherally acting agent to circumvent these CNS effects, although direct comparative trials are lacking.

Summary and Future Directions

Lesogaberan demonstrated a statistically significant, albeit modest, improvement in GERD symptoms when used as an add-on therapy to PPIs in patients with incomplete symptom control. Its mechanism of reducing TLESRs and increasing LES pressure is well-documented. However, the development of **Lesogaberan** was ultimately halted, reportedly due to the modest efficacy results.

For drug development professionals, the experience with **Lesogaberan** underscores the challenge of treating the PPI-refractory GERD population. While targeting TLESRs remains a valid therapeutic strategy, future agents may need to demonstrate a more substantial clinical benefit to be considered a viable treatment option. The data from **Lesogaberan** trials provide valuable benchmarks for the development of novel non-acid-suppressive therapies for GERD.

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